

1H NMR and 13C NMR spectroscopic data for (2-Bromoethyl)cyclopentane

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Compound of Interest

Compound Name: (2-Bromoethyl)cyclopentane

Cat. No.: B190018

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Spectroscopic Data Sheet: (2-Bromoethyl)cyclopentane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **(2-Bromoethyl)cyclopentane**. Due to the limited availability of public, experimentally verified spectra for this specific compound, this guide is based on established theoretical predictions and spectral data from analogous structures. It serves as a valuable resource for the synthesis, purification, and structural elucidation of **(2-bromoethyl)cyclopentane** and its derivatives.

Predicted ^1H and ^{13}C NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) for **(2-Bromoethyl)cyclopentane**. These values are referenced to tetramethylsilane (TMS) at 0.00 ppm. Actual experimental values may vary based on the solvent, concentration, and spectrometer frequency.

Table 1: Predicted ^1H NMR Data for (2-Bromoethyl)cyclopentane

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
-CH ₂ -Br	~3.4	Triplet (t)	2H
-CH ₂ - (next to ring)	Multiplet	Multiplet (m)	2H
Cyclopentane Ring Protons	~1.5 - 2.5	Multiplet (m)	9H

Table 2: Predicted ¹³C NMR Data for (2-Bromoethyl)cyclopentane

Carbon	Predicted Chemical Shift (δ , ppm)
-CH ₂ -Br	~30 - 40
-CH ₂ - (next to ring)	~35 - 45
Cyclopentane Ring Carbons	~25 - 45

Experimental Protocols for NMR Spectroscopy

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a compound like **(2-Bromoethyl)cyclopentane** is as follows:

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **(2-Bromoethyl)cyclopentane** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is crucial to avoid overlapping signals with the analyte.
- Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

2. Instrumentation:

- Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

3. ^1H NMR Acquisition:

- Acquire a one-dimensional ^1H NMR spectrum.
- Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.

4. ^{13}C NMR Acquisition:

- Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling. This simplifies the spectrum by collapsing carbon-proton couplings into single lines for each unique carbon atom.
- A larger number of scans is typically required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

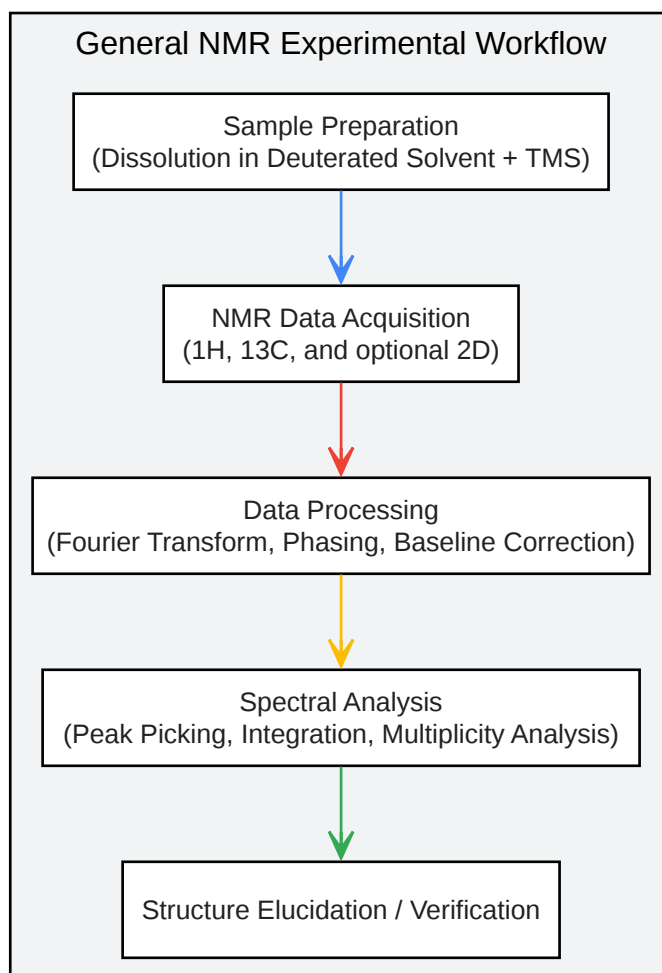
5. 2D NMR (Optional but Recommended):

- For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, it is advisable to perform two-dimensional (2D) NMR experiments.
- COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.

Mandatory Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Molecular structure of **(2-Bromoethyl)cyclopentane**.



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A generalized workflow for NMR spectroscopy experiments.

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